molecular formula C21H18ClNO5S2 B2978774 Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-chlorothiophene-2-carboxamido)-4-methylthiophene-3-carboxylate CAS No. 476365-87-4

Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-chlorothiophene-2-carboxamido)-4-methylthiophene-3-carboxylate

Cat. No.: B2978774
CAS No.: 476365-87-4
M. Wt: 463.95
InChI Key: DXTCMCFPGHBDCM-UHFFFAOYSA-N
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Description

The core structure comprises a thiophene ring substituted at the 2-position with a 5-chlorothiophene carboxamide moiety and at the 5-position with a benzo[d][1,3]dioxole (methyl-substituted) group. The 3-carboxylate ethyl ester enhances solubility and modulates electronic properties.

Properties

IUPAC Name

ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(5-chlorothiophene-2-carbonyl)amino]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNO5S2/c1-3-26-21(25)18-11(2)16(9-12-4-5-13-14(8-12)28-10-27-13)30-20(18)23-19(24)15-6-7-17(22)29-15/h4-8H,3,9-10H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXTCMCFPGHBDCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)CC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-chlorothiophene-2-carboxamido)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the benzo[d][1,3]dioxole and thiophene derivatives, followed by their coupling through amide bond formation and esterification.

  • Step 1: Preparation of Benzo[d][1,3]dioxole Derivative

    • Reacting catechol with formaldehyde under acidic conditions to form benzo[d][1,3]dioxole.
    • Functionalizing the benzo[d][1,3]dioxole with a suitable leaving group for subsequent coupling.
  • Step 2: Preparation of Thiophene Derivative

    • Synthesizing 5-chlorothiophene-2-carboxylic acid through chlorination and carboxylation of thiophene.
    • Introducing a methyl group at the 4-position of the thiophene ring.
  • Step 3: Coupling Reactions

    • Forming the amide bond between the benzo[d][1,3]dioxole derivative and the thiophene derivative using coupling reagents such as EDCI or DCC.
    • Esterifying the carboxylic acid group with ethanol under acidic or basic conditions to form the final ester product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-chlorothiophene-2-carboxamido)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized at the thiophene or benzo[d][1,3]dioxole rings using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the amide or ester groups can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2), or potassium permanganate (KMnO4).

    Reduction: LiAlH4, sodium borohydride (NaBH4), or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Explored as a lead compound for drug development, targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or polymers.

Mechanism of Action

The mechanism of action of Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-chlorothiophene-2-carboxamido)-4-methylthiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Group Comparison
Compound Name Substituents at Thiophene Positions Key Functional Groups Reference
Target Compound 2: 5-Chlorothiophene-2-carboxamido; 5: Benzo[d][1,3]dioxol-5-ylmethyl; 3: Ethyl carboxylate Carboxamide, Benzodioxole, Chlorine N/A
Ethyl 5-{[4-(Ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxylate 2: 4-Methylbenzoyl amino; 5: 4-(Ethoxycarbonyl)phenyl carbamoyl Aryl carbamoyl, Methylbenzoyl
Ethyl 5-(But-3-enyl)thiophene-2-carboxylate 5: But-3-enyl Aliphatic chain
Ethyl 5-aminobenzo[b]selenophene-2-carboxylate Fused benzoselenophene core Selenium heterocycle, Amine

Biological Activity

Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-chlorothiophene-2-carboxamido)-4-methylthiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological properties, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including a benzo[d][1,3]dioxole moiety and thiophene derivatives. The molecular formula is C19H18ClN2O5SC_{19}H_{18}ClN_{2}O_{5}S, with a molecular weight of approximately 415.47 g/mol. The presence of these groups is believed to contribute to its biological activity.

Antimicrobial Activity

Research has indicated that compounds containing thiophene and benzo[d][1,3]dioxole structures exhibit significant antimicrobial properties. For instance, studies involving related thiophene derivatives have shown promising antibacterial activity against various strains of bacteria, including multidrug-resistant organisms.

In particular, a study highlighted the effectiveness of thiophene-based compounds against XDR Salmonella Typhi, demonstrating an MIC (Minimum Inhibitory Concentration) value as low as 3.125 mg/mL for certain derivatives . Given the structural similarity to this compound, it is plausible that this compound may exhibit comparable or enhanced antimicrobial properties.

Anticancer Activity

Compounds with similar structural features have also been evaluated for their anticancer potential. For instance, some benzo[d][1,3]dioxole derivatives have shown inhibitory effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The specific mechanisms often involve the modulation of signaling pathways related to cell survival and apoptosis.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through its structure-activity relationship (SAR). Key observations include:

  • Substituent Effects : The presence of electron-withdrawing groups such as chlorine in the thiophene ring enhances the compound's reactivity and biological efficacy.
  • Functional Group Interactions : The benzo[d][1,3]dioxole moiety may facilitate interactions with biological targets due to its planar structure and ability to form hydrogen bonds.

Case Studies

Several case studies have explored the biological activities of related compounds:

  • Antibacterial Efficacy : A study synthesized various thiophene derivatives and assessed their antibacterial activity against E. coli and S. aureus. Compounds with similar structural motifs exhibited significant inhibition zones and low MIC values .
  • Anticancer Properties : Another investigation focused on benzo[d][1,3]dioxole-containing compounds that demonstrated cytotoxic effects on human cancer cell lines, suggesting potential applications in cancer therapy .

Summary of Biological Activities

Compound NameActivity TypeTarget Organism/Cell LineMIC/MBC Values
This compoundAntibacterialXDR Salmonella TyphiTBD
Thiophene Derivative 4FAntibacterialE. coli, S. aureusMIC 3.125 mg/mL
Benzo[d][1,3]dioxole DerivativeAnticancerVarious Cancer Cell LinesIC50 TBD

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